molecular formula C9H16ClNO2 B13453677 Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B13453677
M. Wt: 205.68 g/mol
InChI Key: VWBAXXKAWMRTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a bicyclo[1.1.1]pentane (BCP) derivative featuring a 2-aminoethyl substituent at the 3-position and a methyl ester at the 1-position. The BCP scaffold is prized in medicinal chemistry for its ability to act as a bioisostere for aromatic rings, improving metabolic stability and reducing steric hindrance . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-7(11)9-4-8(5-9,6-9)2-3-10;/h2-6,10H2,1H3;1H

InChI Key

VWBAXXKAWMRTAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity due to its unique three-dimensional structure .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the BCP core, influencing physicochemical properties and reactivity:

Compound Substituent Molecular Formula Molecular Weight Key Properties References
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride -NH₂ C₇H₁₂ClNO₂ 177.63 Higher basicity; used as a precursor for peptide coupling
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate -CH₂OH C₈H₁₂O₃ 170.18 Increased polarity and solubility; intermediate for phosphonic acid derivatives
3-Fluorobicyclo[1.1.1]pentylglycine -F, -COOH C₇H₁₀FNO₂ 171.16 Enhanced metabolic stability; chiral resolution strategies applied
Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate -C₆H₄Cl C₁₃H₁₃ClO₂ 236.69 Bulky aromatic substituent; increased steric hindrance
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (SPC-a849a) -NH₂, -COOEt C₈H₁₄ClNO₂ 191.66 Ethyl ester improves lipophilicity; used in combinatorial chemistry
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride -CH₂NH₂ (two positions) C₇H₁₂Cl₂N₂O₂ 227.09 Dual amino groups enhance crosslinking potential; dihydrochloride salt

Physicochemical and Commercial Data

  • Solubility: Hydrochloride salts (e.g., Methyl 3-aminobicyclo...HCl) show superior aqueous solubility (>50 mg/mL) compared to free bases .
  • Pricing: Methyl 3-(hydroxymethyl)BCP carboxylate (98% purity) is priced at $264/5g, reflecting moderate synthetic complexity , while 3-(aminomethyl)BCP derivatives cost €83–€1,719 depending on scale .
  • Availability : Over 20 suppliers list BCP derivatives (e.g., CAS 131515-52-1), indicating robust commercial access .

Biological Activity

Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2792217-09-3
  • Molecular Formula : C9H15NO2·HCl
  • Molecular Weight : 205.68 g/mol

Bicyclo[1.1.1]pentanes (BCPs) are known to act as bioisosteres for various biologically active compounds, enhancing their pharmacological profiles by improving solubility and reducing non-specific binding. The unique structure of BCPs allows for effective interactions with biological targets, particularly in the central nervous system and inflammatory pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including this compound. In vitro assays demonstrated that BCPs can significantly inhibit lipopolysaccharide (LPS)-induced NFκB activation in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .

Compound IC50 (picomolar) Effect on Cytokines
BCP-sLXm 6a< 10Downregulation of TNFα, MCP1

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of excitotoxicity in neuronal cells . These effects are critical in the context of neurodegenerative diseases.

Study 1: Synthesis and Evaluation

In a study published by Pellicciari et al., various BCP derivatives were synthesized and evaluated for their biological activity against metabotropic glutamate receptors (mGluRs). The study found that certain analogues exhibited significant antagonistic activity, suggesting potential therapeutic applications in treating conditions like anxiety and depression .

Study 2: Inflammatory Response Modulation

Another investigation focused on the ability of BCP derivatives to modulate inflammatory responses in human monocytes. The results showed that these compounds could effectively reduce the secretion of pro-inflammatory cytokines in response to LPS stimulation, indicating their potential use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.